4-Chlorophenyl 6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl sulfone
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Overview
Description
4-Chlorophenyl 6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl sulfone is a complex organic compound that belongs to the class of sulfones. Sulfones are known for their versatility in organic synthesis and their applications in various fields such as pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorophenyl 6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl sulfone typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of the sulfone group, and the attachment of the chlorophenyl and methylphenoxy groups. One common method involves the following steps:
Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate precursors such as benzyl cyanide and formamide under acidic conditions.
Introduction of the Sulfone Group: The sulfone group can be introduced by oxidizing a sulfide precursor using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Attachment of Chlorophenyl and Methylphenoxy Groups: These groups can be introduced through nucleophilic substitution reactions using appropriate halogenated precursors and base catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-Chlorophenyl 6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl sulfone can undergo various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized to sulfoxides or sulfones using strong oxidizing agents.
Reduction: Reduction of the sulfone group can yield sulfides or thiols under reducing conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated precursors, base catalysts like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
4-Chlorophenyl 6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl sulfone has several applications in scientific research:
Chemistry: It serves as a versatile intermediate in organic synthesis, enabling the construction of complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity
Mechanism of Action
The mechanism of action of 4-Chlorophenyl 6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl sulfone involves its interaction with specific molecular targets. The sulfone group can act as an electron-withdrawing group, influencing the reactivity of the compound. This can lead to the inhibition of enzyme activity or the modulation of receptor function. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenyl 6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl sulfone: shares similarities with other sulfone-containing compounds such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted applications in research and industry .
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-6-(4-methylphenoxy)-2-phenylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN2O3S/c1-16-7-11-19(12-8-16)29-21-15-22(26-23(25-21)17-5-3-2-4-6-17)30(27,28)20-13-9-18(24)10-14-20/h2-15H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUQSNVLTFLCDIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC(=NC(=N2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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